![molecular formula C7H8F2O2 B2415439 6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2248267-95-8](/img/structure/B2415439.png)
6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of 6,6-Difluorobicyclo[31It has been incorporated into analogs of the anti-hiv drug maraviroc . Maraviroc works by blocking the CCR5 co-receptor on the surface of certain immune cells, preventing HIV from entering these cells .
Mode of Action
The exact mode of action of 6,6-Difluorobicyclo[31As a component of maraviroc analogs, it may contribute to the inhibition of the ccr5 co-receptor, thereby preventing hiv from entering immune cells .
Biochemical Pathways
The specific biochemical pathways affected by 6,6-Difluorobicyclo[31As a part of maraviroc analogs, it may be involved in the hiv life cycle, specifically the entry of the virus into host cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6,6-Difluorobicyclo[31The physicochemical properties (ie, pKa and Log P) of the compound and its derivatives have been measured and compared with those of monocyclic and non-fluorinated counterparts .
Result of Action
The molecular and cellular effects of 6,6-Difluorobicyclo[31As a part of maraviroc analogs, it may contribute to the prevention of hiv entry into host cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the reaction of commercially available compounds. One common method includes the reaction of a non-activated cyclopentene fragment with a TMSCF3-NaI system using a slow addition protocol. This reaction yields a diastereomeric mixture, which can be effectively separated by flash column chromatography. Further chemical transformations, such as the introduction of amine and carboxylic acid groups, produce diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of commercially available starting materials and straightforward reaction conditions facilitates the production of this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: The fluorine atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
One of the primary applications of 6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is as a building block in organic synthesis. Its bicyclic structure allows for the creation of complex molecular frameworks through various synthetic routes.
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its potential biological activities. It has been investigated for its role as a ligand in drug design and development.
Interaction studies have revealed insights into its binding affinities with various biological targets, suggesting potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Agents
In a study focused on synthesizing derivatives of quinoline incorporating the bicyclic structure, compounds demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 1 to 4 mg/mL against tested bacterial strains . This suggests that the unique structure of this compound may enhance the efficacy of antimicrobial agents.
Structural Analogues and Comparisons
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4,4-Difluorocyclohexanecarboxylic acid | Cyclohexane ring with two fluorines | More stable due to saturated cyclohexane ring |
2,2-Difluorocyclopropanecarboxylic acid | Cyclopropane ring with two fluorines | Smaller ring structure affects reactivity |
4-Fluorobicyclo[3.1.0]hexane | Bicyclic structure with one fluorine | Lacks additional fluorine at the 6-position |
The structural configuration and dual fluorination at strategic positions in this compound impart distinct chemical properties compared to its analogs.
Future Research Directions
Further research is warranted to explore additional applications and optimize the synthesis of derivatives based on this compound:
- Therapeutic Applications : Investigating its potential as a scaffold for new drug candidates targeting specific diseases.
- Mechanistic Studies : Understanding the mechanisms by which this compound interacts with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorocyclohexane: A monocyclic analog with similar fluorine substitution but lacking the rigid bicyclic structure.
Non-fluorinated bicyclo[3.1.0]hexane: A structurally similar compound without fluorine atoms, offering different physicochemical properties.
Uniqueness
6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid stands out due to its rigid bicyclic structure combined with fluorine atoms, which imparts unique properties such as increased stability, specific reactivity, and potential for drug discovery applications. These characteristics differentiate it from other similar compounds and highlight its value in scientific research .
Biologische Aktivität
6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid (CAS Number: 1447942-39-3) is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid functional group. This compound has drawn attention in various fields, particularly in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
- Molecular Formula : C7H8F2O2
- Molecular Weight : 162.14 g/mol
- Structural Formula :
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are critical for binding to biological macromolecules.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound, particularly its role as an inhibitor in various biochemical pathways:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
- Antimicrobial Activity : Preliminary tests have shown that the compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Effects : Case studies have reported that this compound can reduce inflammation markers in vitro, indicating a possible application in treating inflammatory diseases.
Toxicity Profile
The safety data sheet (SDS) for this compound indicates moderate toxicity levels:
- Acute Toxicity : Category 4 (harmful if swallowed)
- Skin Irritation : Category 2 (causes skin irritation)
- Eye Irritation : Category 2A (causes serious eye irritation)
These findings necessitate careful handling and further investigation into the long-term effects of exposure.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
In a controlled laboratory study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential use as an antimicrobial agent.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound:
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.
- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects.
- Formulation Development : Developing formulations that enhance bioavailability and reduce toxicity.
Eigenschaften
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3-6(4,7)5(10)11/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBHXVYJADAQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(C2(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248267-95-8 | |
Record name | 6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.